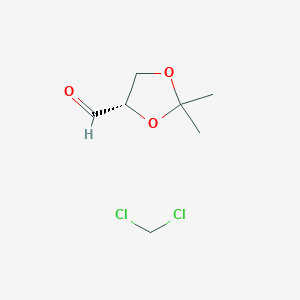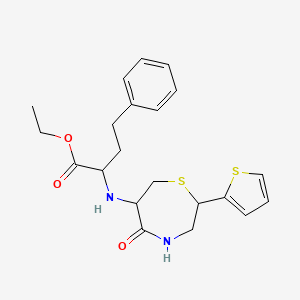
Cadmium(2+); carbanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+); carbanide, also known as dimethylcadmium, is an organometallic compound with the molecular formula C₂H₆Cd. It is a colorless, volatile liquid that is highly toxic and flammable. This compound is primarily used in chemical research and has applications in various fields due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Cadmium(2+); carbanide can be synthesized through the reaction of cadmium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
CdCl2+2CH3Li→Cd(CH3)2+2LiCl
The reaction is carried out at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety measures to handle the compound .
化学反応の分析
Types of Reactions
Cadmium(2+); carbanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and carbon dioxide.
Hydrolysis: Reacts with water to produce cadmium hydroxide and methane.
Substitution: Can participate in substitution reactions with halogens to form cadmium halides and methane.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Halogen sources such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Cadmium oxide (CdO) and carbon dioxide (CO₂).
Hydrolysis: Cadmium hydroxide (Cd(OH)₂) and methane (CH₄).
Substitution: Cadmium halides (CdX₂) and methane (CH₄).
科学的研究の応用
Cadmium(2+); carbanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in organometallic chemistry studies.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Studied for its potential use in targeted drug delivery systems, although its high toxicity limits practical applications.
Industry: Utilized in the production of semiconductors and thin films for electronic devices.
作用機序
The mechanism of action of cadmium(2+); carbanide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can mimic calcium ions, interfering with calcium-dependent processes and leading to cellular toxicity. The compound also induces the production of reactive oxygen species (ROS), causing oxidative damage to proteins, lipids, and DNA .
類似化合物との比較
Similar Compounds
Dimethylzinc (Zn(CH₃)₂): Similar in structure but less toxic and more commonly used in organic synthesis.
Dimethylmercury (Hg(CH₃)₂): Highly toxic and volatile, used in research but with significant safety concerns.
Dimethylmagnesium (Mg(CH₃)₂): Less toxic and used as a reagent in organic synthesis.
Uniqueness
Cadmium(2+); carbanide is unique due to its high toxicity and specific applications in research. Its ability to form stable organometallic compounds with cadmium makes it valuable for studying cadmium chemistry and its interactions with biological systems .
特性
分子式 |
C2H6Cd |
|---|---|
分子量 |
142.48 g/mol |
IUPAC名 |
cadmium(2+);carbanide |
InChI |
InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 |
InChIキー |
VQNPSCRXHSIJTH-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)



![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)

![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
